molecular formula C16H25NO3S B6637796 1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol

1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol

Cat. No. B6637796
M. Wt: 311.4 g/mol
InChI Key: OUMBDPGGBOQLCM-UHFFFAOYSA-N
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Description

1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Tapentadol, which is a centrally acting analgesic drug. It is a synthetic compound that belongs to the class of drugs known as opioid analgesics. Tapentadol is a unique compound that has both mu-opioid receptor agonist activity and norepinephrine reuptake inhibition properties.

Mechanism of Action

Tapentadol has a dual mechanism of action that involves both mu-opioid receptor agonist activity and norepinephrine reuptake inhibition properties. The mu-opioid receptor agonist activity of Tapentadol results in the activation of the opioid receptors in the brain and spinal cord, leading to pain relief. The norepinephrine reuptake inhibition properties of Tapentadol result in the increased release of norepinephrine, which further enhances the analgesic effect of the drug. The unique mechanism of action of Tapentadol makes it an effective option for pain management.
Biochemical and Physiological Effects:
Tapentadol has several biochemical and physiological effects that contribute to its analgesic properties. The mu-opioid receptor agonist activity of Tapentadol results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The norepinephrine reuptake inhibition properties of Tapentadol result in the increased release of norepinephrine, which activates the descending pain inhibitory pathways in the brain and spinal cord. Additionally, Tapentadol has been shown to have a lower risk of respiratory depression compared to other opioid analgesics, making it a safer option for pain management.

Advantages and Limitations for Lab Experiments

Tapentadol has several advantages for lab experiments. It has a unique mechanism of action that makes it an effective option for pain management. Additionally, Tapentadol has been extensively studied for its potential therapeutic applications, making it a well-known compound in the scientific community. However, Tapentadol also has some limitations for lab experiments. It is a controlled substance, which requires special handling and storage. Additionally, Tapentadol has potential side effects such as nausea, dizziness, and constipation, which can affect the results of lab experiments.

Future Directions

There are several future directions for the research on Tapentadol. One potential direction is the study of its potential use in the treatment of opioid addiction due to its unique pharmacological properties. Additionally, further research is needed to understand the long-term safety and efficacy of Tapentadol for pain management. Another potential direction is the development of new formulations of Tapentadol that can improve its pharmacokinetic properties and reduce the risk of side effects. Overall, the research on Tapentadol has significant potential for improving pain management and advancing our understanding of opioid pharmacology.

Synthesis Methods

The synthesis of Tapentadol involves the reaction of 3-phenylpropanoic acid with 2-methylsulfonylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride (LAH) to obtain 1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol. The synthesis of Tapentadol is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

Tapentadol has been extensively studied for its potential therapeutic applications in the treatment of acute and chronic pain. It has been shown to be effective in the management of moderate to severe pain, including neuropathic pain, cancer pain, and postoperative pain. Tapentadol has also been studied for its potential use in the treatment of opioid addiction due to its unique pharmacological properties. Additionally, Tapentadol has been shown to have a lower risk of respiratory depression compared to other opioid analgesics, making it a safer option for pain management.

properties

IUPAC Name

1-[(2-methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-21(19,20)16-10-6-5-9-15(16)17-12-14(18)11-13-7-3-2-4-8-13/h2-4,7-8,14-18H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMBDPGGBOQLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol

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